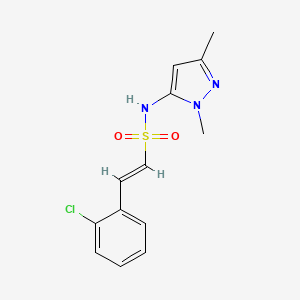
N-(tert-Butoxycarbonyl)-N-(6-méthylpyridin-2-yl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a 6-methylpyridin-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methylpyridin-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves the use of advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted carbamates.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound’s reactivity is influenced by the presence of the 6-methylpyridin-2-yl group, which can participate in coordination with metal ions or other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-methylcarbamate: Another carbamate with a methyl group instead of the 6-methylpyridin-2-yl group.
tert-Butyl N-phenylcarbamate: A carbamate with a phenyl group, used in similar applications.
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts specific reactivity and coordination properties. This makes it particularly useful in applications where selective protection and reactivity are required.
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11-9-8-10-12(17-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBXSQRATHCASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2470513.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2470514.png)

![4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one](/img/structure/B2470517.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)




![3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-[2-(4-METHOXYPHENYL)ETHYL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2470529.png)
![4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2470532.png)

